

Application of Computational Toxicology for the Safety Assessment of N-Nitroso Paroxetine

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Compound of Interest

Compound Name: *N-Nitroso Paroxetine*

Cat. No.: B13426240

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Introduction

N-Nitroso Paroxetine is a nitrosamine impurity that can potentially form during the synthesis or storage of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).^{[1][2][3][4]} Nitrosamine impurities are a class of compounds of significant concern to regulatory agencies and the pharmaceutical industry due to their potential carcinogenic effects.^{[5][6][7][8]} The established mechanism of toxicity for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can cause mutations and initiate carcinogenesis.^{[7][9][10]}

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.^{[11][12][13][14]} This guideline advocates a tiered approach, starting with an in silico assessment of mutagenicity. Computational toxicology plays a crucial role in this initial assessment, enabling a rapid and resource-efficient screening of potential impurities like **N-Nitroso Paroxetine**.^{[15][16]}

This application note provides a detailed overview and protocols for the application of computational toxicology in the safety assessment of **N-Nitroso Paroxetine**, intended for researchers, scientists, and drug development professionals.

Predicted and Known Toxicological Profile of N-Nitroso Paroxetine

A recent in vitro study investigated the mutagenicity and bioactivation potential of **N-Nitroso Paroxetine**. The study concluded that **N-Nitroso Paroxetine** was not mutagenic in a bacterial reverse mutation assay (Ames test) compliant with OECD 471 guidelines, even under conditions designed to maximize metabolic activation.^[17] The primary metabolic pathways observed for **N-Nitroso Paroxetine** involved phase 2 conjugation on a catechol intermediate, which is formed from the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes.^[17] Importantly, the piperidine ring of **N-Nitroso Paroxetine** was found to be resistant to the α -carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.^[17]

Paroxetine itself is primarily metabolized by CYP2D6 through demethylenation of the methylenedioxy group.^{[18][19][20][21]} In contrast, **N-Nitroso Paroxetine** is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.^[17]

Computational Toxicology Workflow for N-Nitroso Paroxetine Assessment

The following workflow outlines the application of computational toxicology for the risk assessment of **N-Nitroso Paroxetine**, in alignment with the principles of the ICH M7 guideline.

Figure 1: Computational Toxicology Workflow for N-Nitroso Paroxetine

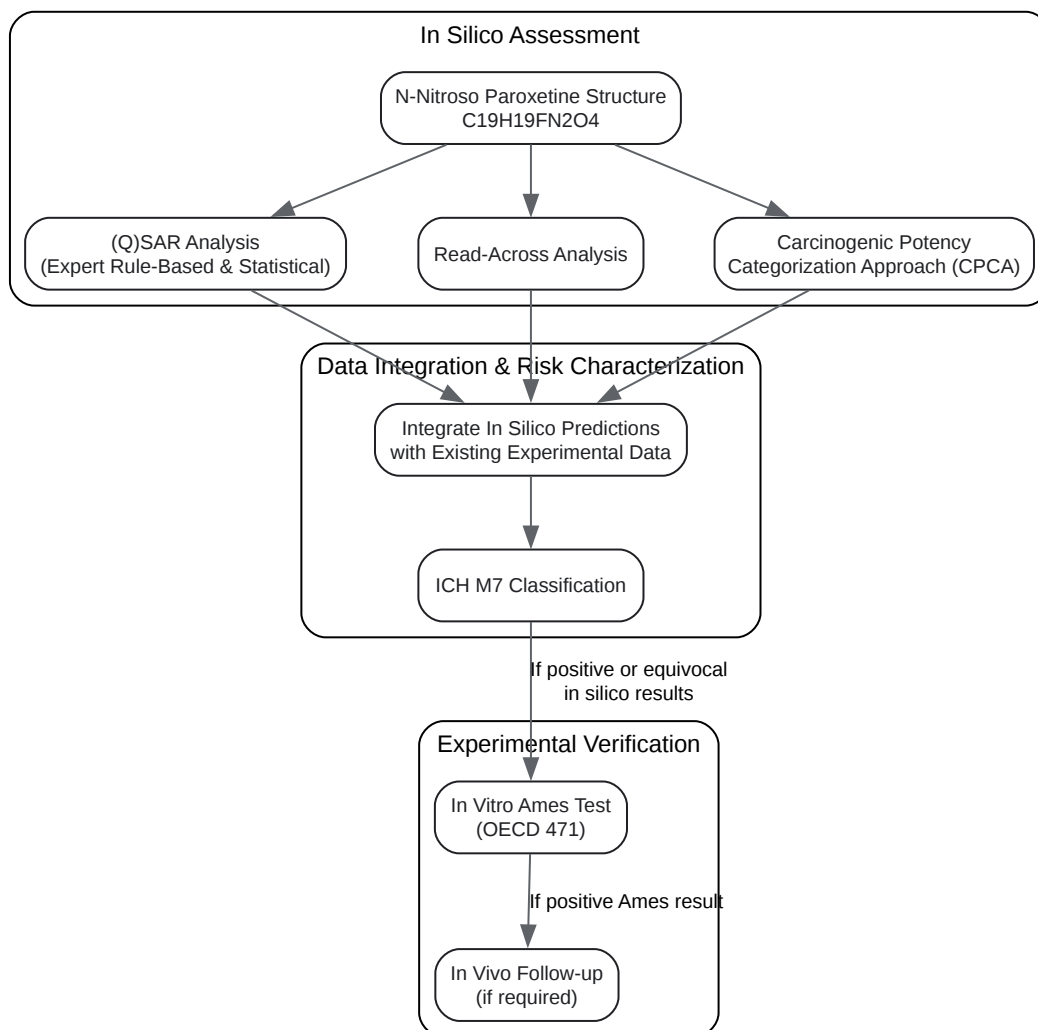
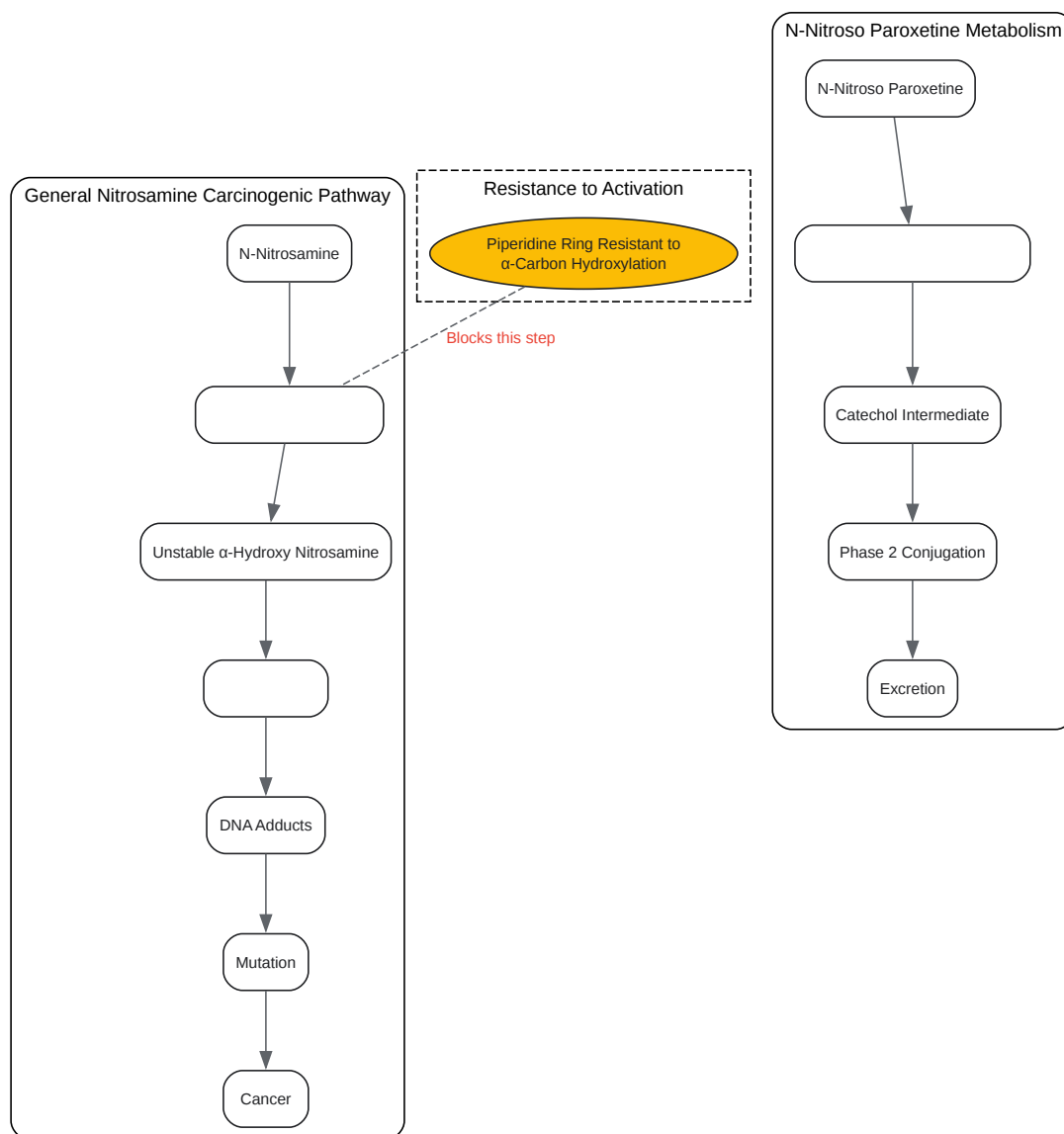


Figure 2: Nitrosamine Activation and N-Nitroso Paroxetine Metabolism

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References

- 1. veeprho.com [veeprho.com]
- 2. N-Nitroso Paroxetine | Manasa Life Sciences [manasalifesciences.com]
- 3. N-Nitroso paroxetine Impurity | 2361294-43-9 | SynZeal [synzeal.com]
- 4. N-Nitroso Paroxetine | molsyns.com [molsyns.com]
- 5. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
- 10. mdpi.com [mdpi.com]
- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 14. database.ich.org [database.ich.org]
- 15. Supporting N-nitrosamine Risk Assessments For Drug Products | Lhasa Limited [lhasalimited.org]
- 16. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 17. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- 20. ClinPGx [clinpgx.org]
- 21. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
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